![molecular formula C21H19FN2O2 B5569603 2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)

2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluoroquinoline compounds involves multi-step chemical reactions, starting from specific precursors to achieve the desired chemical structure. The synthesis often includes the introduction of the fluoro group and the azetidinyl moiety to the quinoline base structure through nucleophilic aromatic substitution reactions and subsequent modification steps to add specific side chains or functional groups (Doll et al., 1999).

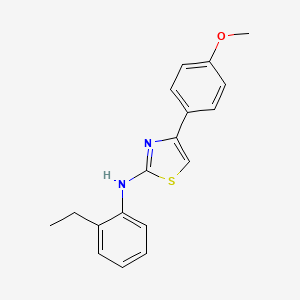

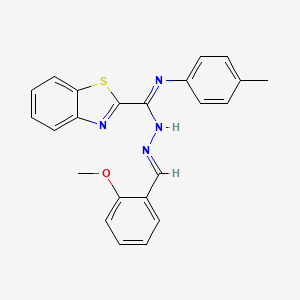

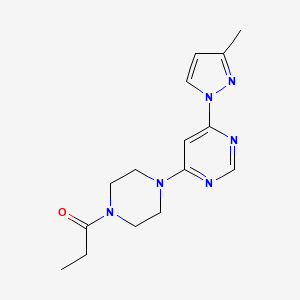

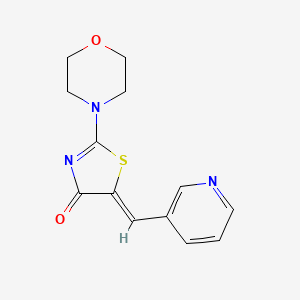

Molecular Structure Analysis

The molecular structure of fluoroquinoline derivatives, including those with azetidinyl groups, has been examined through various spectroscopic and crystallographic techniques. These studies reveal the spatial arrangement of atoms within the molecule and how substitutions at specific positions influence the overall molecular geometry and potential biological activity (Frigola et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving fluoroquinoline compounds can include substitutions, additions, and other transformations that modify the chemical structure and thus the chemical and biological properties. The reactivity of such compounds is influenced by the presence of the fluorine atom and the azetidinyl group, affecting their interaction with biological targets (Kuramoto et al., 2003).

Physical Properties Analysis

The physical properties of fluoroquinoline derivatives, such as solubility, melting point, and crystalline form, are critical for their formulation and biological activity. These properties are determined by the molecular structure and can be tailored through chemical synthesis to optimize the compound's pharmacological profile (Venepally et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are key factors in the development of fluoroquinoline compounds as potential therapeutic agents. Studies on these compounds explore their binding affinity to biological receptors, their resistance to metabolic degradation, and their ability to induce desired biological effects (Chen et al., 2011).

Applications De Recherche Scientifique

Antibacterial Agents

The structure-activity relationship (SAR) studies of quinolone derivatives, including compounds similar to 2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline, have shown potent antibacterial activities against a wide range of Gram-positive and Gram-negative bacteria. The incorporation of azetidinyl and fluoroquinolone moieties in the molecular structure contributes significantly to their antibacterial efficacy. For instance, derivatives with modifications at the N-1, C-7, and C-8 positions demonstrate enhanced potency against clinical isolates such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural modifications for antibacterial activity (Kuramoto et al., 2003).

Molecular Fluorescent Probes

Quinoline derivatives, including those similar to 2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline, are explored for their fluorescence properties, making them potential candidates for molecular fluorescent probes. The structure-fluorescence property relationship of these compounds is of significant interest for bioimaging and diagnostic applications. They offer the potential to be attached to biomolecules, serving as fluorescent markers for various biological processes (Motyka et al., 2011).

Receptor Binding Studies

Compounds with structural similarities to 2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline have been investigated for their binding properties to specific receptors, showcasing their potential in neurological research and drug development. For instance, the exploration of azetidine and fluoroquinolone derivatives as ligands for the nicotinic acetylcholine receptor (nAChR) reveals their potential in understanding receptor-ligand interactions and developing therapeutic agents for neurological disorders (Doll et al., 1999).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-(2-ethylphenoxy)azetidin-1-yl]-(8-fluoroquinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c1-2-14-6-3-4-9-19(14)26-16-12-24(13-16)21(25)18-11-10-15-7-5-8-17(22)20(15)23-18/h3-11,16H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPPEEBEEDKWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2CN(C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)

![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)

![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)

![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)